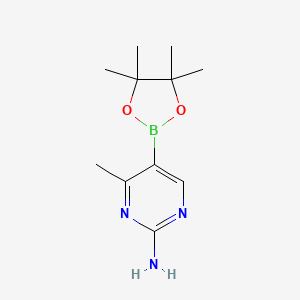
4-(3,4-Difluorophenyl)-2-fluorobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(3,4-Difluorophenyl)-2-fluorobenzoic acid” is a chemical compound that is part of the boronic acid family . It is used as a building block in the synthesis of several organic compounds .
Synthesis Analysis
The synthesis of this compound involves various chemical reactions. For instance, it can be used to prepare fluorinated biaryl derivatives via Suzuki cross-coupling reaction with aryl and heteroaryl halides . It can also be used to produce flurodiarylmethanols by reacting with aryl aldehydes using a Ni catalyst .Molecular Structure Analysis
The molecular formula of “4-(3,4-Difluorophenyl)-2-fluorobenzoic acid” is CHBFO . It has an average mass of 157.911 Da and a mono-isotopic mass of 158.035065 Da .Chemical Reactions Analysis
This compound is involved in various chemical reactions. For example, it participates in Suzuki cross-coupling reactions with aryl and heteroaryl halides . It is also involved in oxo directing Liebeskind-Srogl cross-coupling reactions with gem-dihaloolefin-type α-oxo ketene dithioacetals .Physical And Chemical Properties Analysis
The compound has a density of 1.4±0.1 g/cm³ . Its boiling point is 265.4±50.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±0.6 mmHg at 25°C . The enthalpy of vaporization is 53.2±3.0 kJ/mol . The flash point is 114.3±30.1 °C .Aplicaciones Científicas De Investigación
Material Science Applications :
- Conductivity Enhancement in Organic Electronics : Tan, Zhou, Ji, Huang, & Chen (2016) explored the modification of poly(3,4-ethylenedioxythiophene):poly(styrene sulfonate) (PEDOT:PSS) using halobenzoic acids, including 4-fluorobenzoic acid. This modification significantly improved conductivity, demonstrating potential applications in organic solar cells and electronic devices (Tan et al., 2016).
Biodegradation and Environmental Studies :
- Biodegradation by Bacteria : Schreiber, Hellwig, Dorn, Reineke, & Knackmuss (1980) studied the degradation of fluorobenzoic acids, including 4-fluorobenzoic acid, by Pseudomonas sp. B13. The bacteria utilized 4-fluorobenzoic acid and completely degraded it, suggesting its potential role in bioremediation (Schreiber et al., 1980).
Medical and Pharmaceutical Research :
- Drug Synthesis and Imaging : Sutcliffe-Goulden, O'Doherty, Marsden, Hart, Marshall, & Bansal (2002) developed a method for radiolabeling short peptides with 18F using 4-fluorobenzoic acid for positron emission tomography (PET). This illustrates the compound's utility in medical imaging and drug development (Sutcliffe-Goulden et al., 2002).
Chemical Synthesis and Industrial Applications :
- Liquid Crystal Formulation : Ziobro, Kula, Dziaduszek, Filipowicz, Dabrowski, Parka, Czub, Urban, & Wu (2009) discussed the mesomorphic and dielectric properties of fluorosubstituted esters, including compounds derived from 3,4-difluorophenyl, in the formulation of nematic mixtures for liquid crystal displays. This demonstrates the compound's relevance in advanced material manufacturing (Ziobro et al., 2009).
Propiedades
IUPAC Name |
4-(3,4-difluorophenyl)-2-fluorobenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F3O2/c14-10-4-2-8(6-12(10)16)7-1-3-9(13(17)18)11(15)5-7/h1-6H,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QROQRVRKULCUAQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)F)F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30681240 |
Source


|
| Record name | 3,3',4'-Trifluoro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30681240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-Difluorophenyl)-2-fluorobenzoic acid | |
CAS RN |
1179174-66-3 |
Source


|
| Record name | 3,3',4'-Trifluoro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30681240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine hydrochloride](/img/structure/B1393238.png)


![Ethyl 6,7-dihydro-5H-pyrazolo[5,1-B][1,3]oxazine-3-carboxylate](/img/structure/B1393244.png)


![N1-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N3,N3-dimethylpropane-1,3-diamine](/img/structure/B1393247.png)

![3-(4-fluoro-2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1393251.png)


![3-[(3-Methoxybenzyl)oxy]azetidine](/img/structure/B1393255.png)